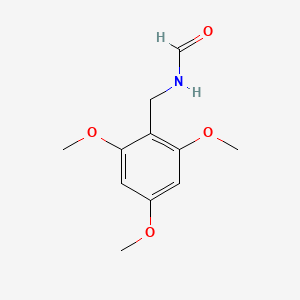
N-(2,4,6-Trimethoxybenzyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,6-Trimethoxybenzyl)formamide is an organic compound characterized by the presence of a formamide group attached to a benzyl ring substituted with three methoxy groups at the 2, 4, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-Trimethoxybenzyl)formamide typically involves the reaction of 2,4,6-trimethoxybenzylamine with formic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the formamide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,4,6-Trimethoxybenzyl)formamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The formamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of 2,4,6-trimethoxybenzoic acid.
Reduction: Formation of 2,4,6-trimethoxybenzylamine.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
N-(2,4,6-Trimethoxybenzyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,4,6-Trimethoxybenzyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and formamide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(2,4,6-Trimethylphenyl)formamide: Similar structure but with methyl groups instead of methoxy groups.
N-(2,4,6-Trimethoxyphenyl)formamide: Similar structure but with the formamide group attached directly to the benzene ring.
Uniqueness: N-(2,4,6-Trimethoxybenzyl)formamide is unique due to the presence of the benzyl group and the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H15NO4 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
N-[(2,4,6-trimethoxyphenyl)methyl]formamide |
InChI |
InChI=1S/C11H15NO4/c1-14-8-4-10(15-2)9(6-12-7-13)11(5-8)16-3/h4-5,7H,6H2,1-3H3,(H,12,13) |
Clé InChI |
LJJWAISDTUWMQK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)CNC=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


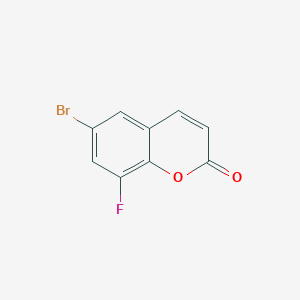
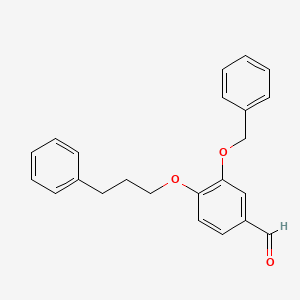

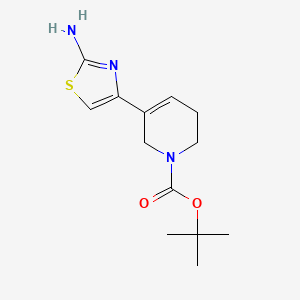
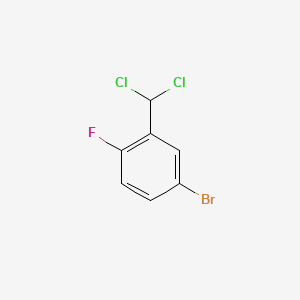
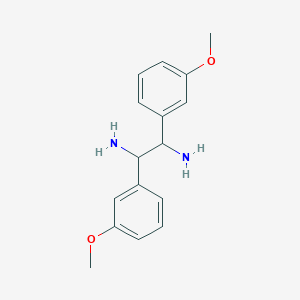
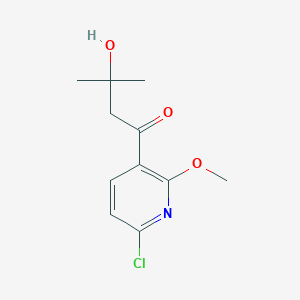
![6-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13686413.png)
![1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine](/img/structure/B13686426.png)
![1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13686442.png)

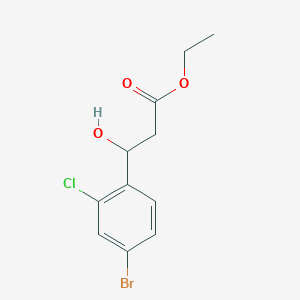
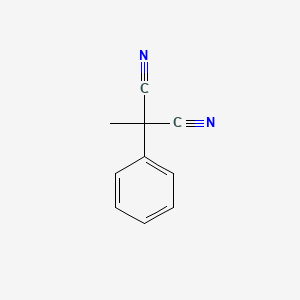
![3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)
